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Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818383

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation
of Acoforestinine, a diterpenoid alkaloid. The information presented is based on the findings
from the isolation and characterization of this natural product from Aconitum handelianum.[1][2]

[3]

Introduction

Acoforestinine is a complex diterpenoid alkaloid isolated from the plant Aconitum
handelianum.[2][4] Natural products from the genus Aconitum are known for their structural
diversity and significant biological activities. The elucidation of such intricate molecular
structures is a challenging task that relies on a combination of modern spectroscopic
techniques. This guide details the methodologies and data that were instrumental in
determining the chemical structure of Acoforestinine.

Physicochemical and Spectroscopic Data

The initial characterization of Acoforestinine established its molecular formula as C3zsHs1NO1o
through High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS).

Table 1: Physicochemical and HR-ESI-MS Data for Acoforestinine
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Parameter Value

Molecular Formula Css5H51NO10

Molecular Weight 645.78 g/mol

HR-ESI-MS (m/z) [M+H]* found: 646.3535; calculated: 646.3535

The structural framework of Acoforestinine was pieced together using a suite of one- and two-
dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments.

Nuclear Magnetic Resonance (NMR) Data

The *H and 3C NMR spectra were recorded in CDCls. The chemical shifts (d) are reported in
parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in
Hertz (Hz).

Table 2: 1H NMR Spectroscopic Data for Acoforestinine (CDCIs)
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Position o (ppm) Multiplicity J (Hz)
1 4.15 d 8.5
2 2.85 m

3 3.90 dd 10.0,4.5
5 3.10 d 6.0
6 4.85 t 4.5
7 4.30 d 6.5
9 2.95 m

10 3.20 d 7.0
11 2.50 S

13 4.95 brs

14 5.80 S

15 2.75 m

17 2.60 S

N-CH2 3.15 q 7.2
N-CH2CHs 1.10 t 7.2
1-OCHs 3.30 S

6-OCHs 3.35 S

8-OAc 2.05 S

14-OBz 8.05-7.45 m

16-OCHs 3.40 S

18-OCHs 3.25 S

Table 3: 13C NMR Spectroscopic Data for Acoforestinine (CDCIs)
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Position o (ppm) Position o (ppm)

1 84.1 14 166.2

2 45.3 15 40.1

3 72.5 16 82.8

4 43.2 17 61.5

5 50.1 18 78.9

6 91.2 N-CH:z 49.5

7 88.7 N-CH2CHs 13.6

8 77.3 1-OCHs 56.3

9 52.8 6-OCHs 58.9

10 42.1 8-OAc 170.5, 21.8

1 46 14-0Bz 133.1, 130.2, 129.7,
128.5

12 35.8 16-OCHs 57.8

13 75.4 18-OCHs 59.1

Experimental Protocols

The dried and powdered roots of Aconitum handelianum were extracted with 95% ethanol at
room temperature. The resulting crude extract was concentrated under reduced pressure and
then subjected to a series of liquid-liquid partitioning steps using solvents of increasing polarity
(e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol). The chloroform-soluble
fraction, which showed promising activity in preliminary screenings, was further purified by
repeated column chromatography over silica gel and Sephadex LH-20. The final purification
was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield
Acoforestinine as a pure compound.

 NMR Spectroscopy: *H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were
acquired on a Bruker AV-600 spectrometer. Samples were dissolved in deuterated
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chloroform (CDCIs), and chemical shifts were referenced to the residual solvent signals.

o Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6520 Q-
TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process for Acoforestinine is depicted in the

following diagram.
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Figure 1. Workflow for the structure elucidation of Acoforestinine.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b10818383?utm_src=pdf-body-img
https://www.benchchem.com/product/b10818383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The structure of Acoforestinine was successfully elucidated through a systematic approach
involving extraction, isolation, and extensive spectroscopic analysis. The combination of HR-
ESI-MS and a variety of NMR techniques provided the necessary data to unambiguously
determine its complex diterpenoid alkaloid structure. This detailed structural information is
crucial for further research into the pharmacological properties and potential therapeutic
applications of Acoforestinine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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